(Pentafluorophenyl)dimethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

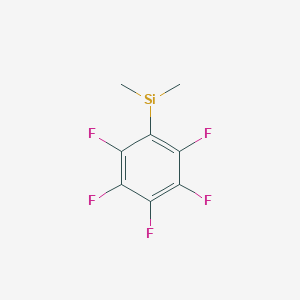

(Pentafluorophenyl)dimethylsilane is a chemical compound with the linear formula C6F5SiH(CH3)2 . It has a molecular weight of 226.22 . It is used as a protecting reagent for alcohols .

Synthesis Analysis

The synthesis of pentafluorophenyl-functional single-chain polymer nanoparticles (SCNPs) involves intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Another study synthesized a silica-based stationary phase bonding perfluoroctyl (FC8) through elemental analysis and solid-state 13C cross-polarization/magic-anglespinning nuclear magnetic resonance .

Molecular Structure Analysis

The linear formula of (Pentafluorophenyl)dimethylsilane is C6F5SiH(CH3)2 . The molecular weight of the compound is 226.22 .

Chemical Reactions Analysis

Tris(pentafluorophenyl)borane-catalyzed reactions utilize a silane as a stoichiometric reductant in the reduction of alcohols, carbonyls, or carbonyl-like derivatives . Another study showed that tris(pentafluorophenyl)borane undergoes a quasi-reversible one-electron reduction followed by rapid chemical decomposition of the B(C6F5)3˙− radical anion intermediate via a solvolytic radical pathway .

Physical And Chemical Properties Analysis

(Pentafluorophenyl)dimethylsilane has a refractive index n20/D of 1.431 (lit.) and a boiling point of 61-62°C/20mmHg (lit.) . The density of the compound is 1.295 g/mL at 25°C (lit.) .

Applications De Recherche Scientifique

Catalysis in Reduction Reactions

Dimethyl(pentafluorophenyl)silane is used in conjunction with tris(pentafluorophenyl)borane in the reduction of alcohols, carbonyls, or carbonyl-like derivatives . This combination has been shown to catalyze a variety of powerful transformations, even in the presence of water .

Gas Chromatographic Analysis

This compound is a silylated derivative employed for derivatization prior to gas chromatographic analysis of the analyte . It is used to increase analyte volatility, increase response, and suppress the activity of an active functional group .

Analysis of Sterols and Lower Aliphatic Alcohols

Dimethyl(pentafluorophenyl)silane is an extremely sensitive derivatizing agent for the analysis of sterols and lower aliphatic alcohols by electron capture gas chromatography .

Frustrated Lewis Pair Chemistry

The tris(pentafluorophenyl)borane-silane Frustrated Lewis pair has been demonstrated in its broad range of reductive applications across a multitude of functional groups including aldehydes and ketones, imines, amides, nitriles, olefins, ethers, and carboxylic acid derivatives .

Mécanisme D'action

Target of Action

Dimethyl(pentafluorophenyl)silane primarily targets alcohols, carbonyls, and carbonyl-like derivatives . These targets play a crucial role in various biochemical reactions, particularly those involving reduction processes .

Mode of Action

Dimethyl(pentafluorophenyl)silane interacts with its targets through a process known as reduction . In this process, the compound acts as a stoichiometric reductant, facilitating the reduction of alcohols, carbonyls, or carbonyl-like derivatives . This interaction results in significant changes in the chemical structure of the targets, enabling them to undergo further reactions .

Biochemical Pathways

The action of Dimethyl(pentafluorophenyl)silane affects several biochemical pathways. Primarily, it influences the reduction pathways of alcohols, carbonyls, and carbonyl-like derivatives . The compound’s interaction with these targets leads to their reduction, which in turn triggers a series of downstream effects in the biochemical pathways .

Pharmacokinetics

Its physical properties such as boiling point and density, which can impact its bioavailability, are documented .

Result of Action

The molecular and cellular effects of Dimethyl(pentafluorophenyl)silane’s action primarily involve the reduction of alcohols, carbonyls, or carbonyl-like derivatives . This reduction process alters the chemical structure of these targets, enabling them to participate in further biochemical reactions .

Action Environment

For instance, the presence of water and other substances in the reaction environment can affect the compound’s reactivity .

Safety and Hazards

Orientations Futures

Propriétés

InChI |

InChI=1S/C8H6F5Si/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFJNDOVALKJDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C1=C(C(=C(C(=C1F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl(pentafluorophenyl)silane | |

CAS RN |

13888-77-2 |

Source

|

| Record name | (Pentafluorophenyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.